Synthesis and characterization of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine
Synthesis and characterization of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole and imidazole moieties are privileged structures known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines a robust, multi-step synthetic pathway, provides detailed experimental protocols, and describes the analytical methodologies required for structural confirmation and purity assessment. The rationale behind key experimental choices is discussed, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction and Strategic Rationale
The fusion of a benzothiazole core with an imidazole ring at the 2-position and an amine at the 6-position creates a molecule with a unique electronic and steric profile. Benzothiazoles are known for their diverse pharmacological activities, often acting as scaffolds in the design of targeted therapeutic agents.[1][5][6] Similarly, the imidazole ring is a fundamental component of many bioactive molecules and N-heterocyclic carbene ligands.[2][4] The 6-amino group provides a critical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of compound libraries for high-throughput screening.
The synthetic strategy detailed herein is designed for reliability and scalability, proceeding through stable, well-characterized intermediates. The chosen pathway involves the initial construction of a substituted 2-aminobenzothiazole, followed by diazotization and substitution to install a leaving group at the 2-position. Subsequent copper-catalyzed N-arylation introduces the imidazole moiety, and a final reduction step yields the target amine. This approach provides a logical and efficient route to the desired molecule.
Retrosynthetic Analysis
A logical retrosynthetic analysis guides our synthetic strategy. The target molecule is disconnected at the C-N bond between the benzothiazole and imidazole rings, suggesting an Ullmann-type cross-coupling reaction. The primary amine at the C6 position is best installed in the final step via the reduction of a nitro group, which is a more stable and less reactive functional group during the preceding synthetic transformations.
Caption: Overall synthetic workflow from starting material to final product.
Protocol 3.1: Synthesis of 2-Amino-6-nitrobenzothiazole
This foundational step constructs the benzothiazole ring system from a commercially available aniline. The reaction proceeds via electrophilic attack of bromine on the thiocyanate, followed by cyclization. [7][8] Materials:
-
4-Nitroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution (25%)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (150 mL).
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Filter the resulting precipitate (hydrobromide salt), wash with a small amount of cold acetic acid, and then with diethyl ether.
-
Suspend the salt in water (200 mL) and neutralize with a 25% ammonia solution until the pH is ~8.
-
Filter the yellow precipitate, wash thoroughly with water, and dry under vacuum to yield 2-amino-6-nitrobenzothiazole.
Protocol 3.2: Synthesis of 2-Chloro-6-nitrobenzothiazole
The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring into a halide. This step is critical for preparing the substrate for the subsequent C-N cross-coupling reaction.
Materials:
-
2-Amino-6-nitrobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Prepare a solution of concentrated HCl (40 mL) and water (40 mL) in a flask and cool to 0 °C.
-
Add finely powdered 2-amino-6-nitrobenzothiazole (0.05 mol) to the cold acid solution with vigorous stirring.
-
Slowly add a solution of sodium nitrite (0.055 mol) in water (15 mL) dropwise, maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve copper(I) chloride (0.06 mol) in concentrated HCl (30 mL).
-
Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice water (300 mL). Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain 2-chloro-6-nitrobenzothiazole.
Protocol 3.3: Synthesis of 2-(1H-imidazol-1-yl)-6-nitrobenzothiazole
This key step involves the formation of the C-N bond between the benzothiazole and imidazole rings via an Ullmann condensation. Copper(I) iodide is an effective catalyst for this transformation, which requires an inert atmosphere and anhydrous conditions. [9][10][11] Materials:
-
2-Chloro-6-nitrobenzothiazole
-
Imidazole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-6-nitrobenzothiazole (0.02 mol), imidazole (0.03 mol), CuI (0.002 mol, 10 mol%), and cesium carbonate (0.04 mol).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (80 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-(1H-imidazol-1-yl)-6-nitrobenzothiazole.
Protocol 3.4: Synthesis of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine
The final step is the reduction of the nitro group to the primary amine. Tin(II) chloride dihydrate is a mild and effective reagent for this transformation, proceeding in high yield under acidic conditions. [12] Materials:
-
2-(1H-imidazol-1-yl)-6-nitrobenzothiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 2-(1H-imidazol-1-yl)-6-nitrobenzothiazole (0.01 mol) in ethanol (100 mL).
-
Add SnCl₂·2H₂O (0.05 mol) to the solution.
-
Reflux the mixture for 4 hours. The yellow color of the starting material should fade.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water (50 mL) and carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine.
Characterization Data
The identity and purity of the synthesized compound must be confirmed by a suite of analytical techniques. The following tables summarize the expected data.
Table 1: Spectroscopic and Physical Data
| Property | Expected Value |
| Appearance | Yellow to light brown solid |
| Molecular Formula | C₁₀H₈N₄S |
| Molar Mass | 216.26 g/mol |
| Melting Point | To be determined experimentally |
| HRMS (ESI+) | Expected m/z: 217.0548 [M+H]⁺ |
Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical shifts (δ) are predicted and may vary.
| Proton Assignment | δ (ppm) | Multiplicity | Integration |
| Imidazole H-2' | ~8.2 | s | 1H |
| Imidazole H-4' | ~7.7 | t | 1H |
| Imidazole H-5' | ~7.1 | t | 1H |
| Benzothiazole H-4 | ~7.8 | d | 1H |
| Benzothiazole H-7 | ~7.0 | d | 1H |
| Benzothiazole H-5 | ~6.8 | dd | 1H |
| Amine (-NH₂) | ~5.5 | s (broad) | 2H |
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3450 - 3300 | Two bands, characteristic of primary amine |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp peaks |
| C=N Stretch (Imidazole) | 1640 - 1590 | Strong absorption |
| C=N Stretch (Benzothiazole) | 1580 - 1550 | Strong absorption |
| Aromatic C=C Stretch | 1500 - 1400 | Multiple bands |
| C-S Stretch | 750 - 690 | Characteristic of thiazole ring |
Potential Mechanism of Action and Therapeutic Applications
Many 2-substituted benzothiazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases that are critical for tumor growth and survival. [6][13]The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in human cancers, making it an attractive target for therapeutic intervention. The synthesized compound, by virtue of its heterocyclic structure, could potentially act as a Type I ATP-competitive inhibitor of a kinase within this pathway, such as PI3K or Akt.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
This proposed mechanism provides a rationale for screening the compound in relevant cancer cell lines and kinase inhibition assays. The 6-amino group serves as a valuable point for modification to optimize potency and selectivity against specific kinase isoforms.
Conclusion
This guide presents a detailed and logical pathway for the synthesis and characterization of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine. By following the outlined protocols, researchers can reliably produce this compound for further investigation in drug discovery and materials science. The comprehensive characterization data provides a benchmark for quality control, ensuring the integrity of subsequent biological or physical studies. The strategic design of the synthesis allows for future derivatization, paving the way for the exploration of a broader chemical space built around this promising heterocyclic scaffold.
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